molecular formula C6H6ClN B078701 4-(Chloromethyl)pyridine CAS No. 10445-91-7

4-(Chloromethyl)pyridine

Cat. No. B078701
CAS RN: 10445-91-7
M. Wt: 127.57 g/mol
InChI Key: WZIYCIBURCPKAR-UHFFFAOYSA-N
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Description

4-(Chloromethyl)pyridine is a chemical compound that finds its application as a reagent for protection of carboxyl termini of peptides as 4-picolyl esters. This provides a polar ‘handle’ which aids in separation and purification of the peptide .


Synthesis Analysis

The synthesis of substituted pyridines with diverse functional groups via the remodeling of (Aza)indole/Benzofuran skeletons has been reported . A series of 4-chloropyrazole-based pyridine derivatives were rationally designed, synthesized, and characterized . Another synthetic method involves the use of 10g3-picoline, 45mL oil of mirbane and 90ml buffer agent solution, with dilute hydrochloric acid regulator solution pH value about 5, and 0.5g phosphorus trichloride .


Molecular Structure Analysis

The molecular formula of 4-(Chloromethyl)pyridine is C6H6ClN. It has a molecular weight of 127.57 g/mol. The InChI is 1S/C6H6ClN/c7-5-6-1-3-8-4-2-6/h1-4H,5H2 and the InChIKey is WZIYCIBURCPKAR-UHFFFAOYSA-N .


Chemical Reactions Analysis

When crystallising PhICl 2 in pyridine, single crystal x-ray analysis showed that instead of displacing a chloride, pyridine forms a square planar complex via a halogen bonding interaction with PhICl 2 .


Physical And Chemical Properties Analysis

4-(Chloromethyl)pyridine is a yellow to orange fine crystalline powder . It has a density of 1.2±0.1 g/cm3, a boiling point of 212.0±15.0 °C at 760 mmHg, and a vapour pressure of 0.3±0.4 mmHg at 25°C .

Scientific Research Applications

  • 4-(Chloromethyl)pyridine derivatives have been used in the study of reactions with dichloromethane under ambient conditions, forming methylenebispyridinium dichloride compounds. This research provides insights into the kinetics of these reactions, which are relevant in various chemical applications (Rudine, Walter, & Wamser, 2010).

  • The compound has been utilized as a catalyst in acylation reactions of inert alcohols and phenols. This highlights its potential in facilitating chemical transformations under base-free conditions, which is significant for organic synthesis (Liu, Ma, Liu, & Wang, 2014).

  • In another study, the chloromethyl groups of certain compounds have been used to quaternize pyridine, forming simple and complex salts with TCNQ. These salts' resistivities were measured, indicating applications in materials science and electrical engineering (Bruce & Herson, 1967).

  • Research has also been conducted on the enantioselective synthesis of 4-(Dimethylamino)pyridines using a chemical oxidation-enzymatic reduction sequence, indicating its use in asymmetric catalysis and the production of enantiomerically pure compounds (Busto, Gotor‐Fernández, & Gotor, 2006).

  • The compound's utility in surface plasmon resonance spectroscopy for studying electrostatically adsorbed layers on gold surfaces has also been demonstrated. This is significant for understanding surface chemistry and material science applications (Gandubert & Lennox, 2006).

Safety And Hazards

4-(Chloromethyl)pyridine is harmful if swallowed and causes severe skin burns and eye damage . It is advised to avoid breathing mist, gas or vapours, avoid contacting with skin and eye, and to use personal protective equipment .

properties

IUPAC Name

4-(chloromethyl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6ClN/c7-5-6-1-3-8-4-2-6/h1-4H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZIYCIBURCPKAR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC=C1CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40275730
Record name 4-(Chloromethyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40275730
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

127.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Chloromethyl)pyridine

CAS RN

10445-91-7
Record name 4-(Chloromethyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40275730
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(chloromethyl)pyridine
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
295
Citations
RA Gadzhili, EA Dikusar, AG Aliev… - Russian Journal of …, 2015 - Springer
Reactions of ethyl 6-alkyl(phenyl)-2-methyl-4-(chloromethyl)pyridine-3-carboxylates with O-nucleophiles afforded the corresponding 4-(phenoxymethyl)- and 4-(methoxymethyl)pyridine-…
Number of citations: 4 link.springer.com
T Yamato, F Zhang, T Sato… - Journal of Chemical …, 2000 - journals.sagepub.com
The Metal Template Effect on O-Alkylation of Hexahomotrioxacalix[3]arene with 4-(chloromethyl)pyridine to afford tris[(4-pyridyl Page 1 10 J. CHEM. RESEARCH (S), 2000 J. Chem. Research (S) …
Number of citations: 4 journals.sagepub.com
CP Casas, T Yamato - Journal of Chemical Research, 2005 - journals.sagepub.com
PAPER: 04/2924 Synthesis and structures of [(4-pyridylmethyl)oxy]tetrathiacalix [4]arenes derived from O-alkylation of tetrathia Page 1 PAPER: 04/2924 Synthesis and structures of [(4-pyridylmethyl)oxy]tetrathiacalix …
Number of citations: 3 journals.sagepub.com
G Gu, M Lu - Macedonian Journal of Chemistry and Chemical …, 2010 - mjcce.org.mk
A new facile synthesis of pyridine dicarboxylic acid derivative, dimethyl 4-(2-(2, 6-bis (methoxycarbonyl) pyridin-4-yl) vinyl) pyridine-2, 6-dicarboxylate (DVDPA), from dimethyl 4-(…
Number of citations: 8 mjcce.org.mk
X Liu, Y Hu, W Fu - Journal of Chemistry, 2018 - hindawi.com
In the lanthanide complexes with some organic ligands, the use of pyridine-2,6-dicarboxylic acid derivatives as sensitizers was better than using others. In this paper, dimethyl 4-(2-(2,6-…
Number of citations: 3 www.hindawi.com
F Zhang, K Kumamaru, H Yamamoto - Journal of inclusion phenomena …, 2002 - Springer
An attempted O-alkylation of the flexible macrocycle 1with 2-(chloromethyl)pyridine in the presence of Cs 2 CO 3 under THF reflux afforded a mixture of twoconformers of tetra-O-…
Number of citations: 36 link.springer.com
L Plasseraud, RW Saalfrank - 2001 - Taylor & Francis
Reaction of 1,4,7-triazacyclononane with 4-(chloromethyl)pyridine in the presence of triethylamine in acetonitrile yields a new ligand (L) having three pyridyl arms connected to the …
Number of citations: 2 www.tandfonline.com
M CUSHMAN, P CHINNASAMY… - … Journal of Peptide …, 1990 - Wiley Online Library
An asymmetric synthesis of [β‐(4‐pyridyl‐1‐oxide)‐L‐alanine 4 ]‐angiotensin I (la), which is a potential suicide substrate (mechanism‐based inhibitor) for protein‐tyrosine kinases, has …
Number of citations: 22 onlinelibrary.wiley.com
AM Maharramov, MA Ramazanov… - Journal of …, 2016 - researchgate.net
The derivatives of pyridine heterocycle are well-known for their effect on central nervous system. The vitamin B6 (pyridoxine) and niacin have both the pyridine ring in their structure, …
Number of citations: 2 www.researchgate.net
J Hung, LM Werbel - Journal of heterocyclic chemistry, 1984 - Wiley Online Library
The synthesis of 6‐ethyl‐5‐(4‐pyridinyl)‐2,4‐pyrimidinediamine (2), the pyridine analog of pyrimethamine, is described. Condensation of 4‐pyridineacetonitrile (3) with methyl …
Number of citations: 12 onlinelibrary.wiley.com

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